2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine core substituted with hydroxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 2-(4-oxophenyl)-6-phenylpyrimidin-4(1H)-one.
Reduction: Formation of 2-(4-hydroxyphenyl)-6-phenylpyrimidin-4(1H)-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-6-methylpyrimidin-4(1H)-one
- 2-(4-Hydroxyphenyl)-5-phenylpyrimidin-4(1H)-one
- 2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-amine
Uniqueness
2-(4-Hydroxyphenyl)-6-phenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and phenyl groups on the pyrimidine ring enhances its potential for diverse interactions and applications compared to other similar compounds.
Properties
CAS No. |
651719-94-7 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)16-17-14(10-15(20)18-16)11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20) |
InChI Key |
FBVSXHUCGDNEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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